4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine 4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967383
InChI: InChI=1S/C7H6BrN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11)
SMILES:
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine

CAS No.:

Cat. No.: VC15967383

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine -

Specification

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 4-bromo-3-methyl-2H-pyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C7H6BrN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11)
Standard InChI Key ZYXHUPDRXVUNJZ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NN1)C=CN=C2Br

Introduction

Structural Characterization and Nomenclature

4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine belongs to the bicyclic pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring system. The IUPAC name specifies the bromine substituent at position 4 of the pyridine ring and a methyl group at position 3 of the pyrazole moiety. Key structural features include:

  • Core scaffold: A pyrazolo[4,3-c]pyridine system, where the pyrazole ring is fused to the pyridine ring at positions 4 and 3, respectively.

  • Substituents:

    • Bromine at position 4 (pyridine ring).

    • Methyl group at position 3 (pyrazole ring).

  • Tautomerism: Like other 1H-pyrazolopyridines, this compound exists predominantly in the 1H-tautomeric form due to thermodynamic stability, as demonstrated by AM1 calculations for analogous structures .

The molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol. A hypothetical SMILES notation for this compound would be CC1=C2C=NNC(=C2Br)C=N1, reflecting the bromine and methyl placements.

Synthetic Pathways and Challenges

Although no direct synthesis of 4-bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine is documented in the provided sources, analogous methods for brominated pyrazolopyridines suggest feasible strategies:

Cyclization of Prefunctionalized Pyridine Precursors

A common approach to pyrazolopyridines involves constructing the pyrazole ring onto a preexisting pyridine backbone. For example, the synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine ( ) employs:

  • Starting material: N-(4-bromo-2-methylpyridin-3-yl)acetamide.

  • Reagents: Potassium acetate, acetic anhydride, and isopentyl nitrite.

  • Conditions: Toluene solvent at 85°C for 4 hours, yielding a 17.35% product .

Adapting this method for the 4-bromo isomer would require a pyridine precursor functionalized with bromine at position 4 and a methyl group at position 3. Challenges include regioselective bromination and avoiding tautomeric shifts during cyclization.

Halogenation Post-Cyclization

Alternative routes may involve introducing bromine after forming the pyrazolopyridine core. Electrophilic aromatic substitution (EAS) could target the pyridine ring’s electron-rich positions, though steric effects from the methyl group may influence reactivity.

Physicochemical Properties and Spectral Data

While experimental data for 4-bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine are unavailable, comparisons to similar compounds ( , ) allow for informed predictions:

PropertyValue/DescriptionSource Compound
Molecular Weight212.05 g/mol ,
Melting PointEstimated 180–220°C (based on brominated analogs)N/A
SolubilityLow in water; soluble in DMSO, DMF
UV-Vis λmax~270–290 nm (conjugated heteroaromatic system)

Key Spectroscopic Features:

  • ¹H NMR: Expected signals include a singlet for the methyl group (~2.5 ppm) and aromatic protons deshielded by bromine and ring nitrogens.

  • ¹³C NMR: Distinct peaks for C-Br (~105 ppm) and pyridine/pyrazole carbons (120–150 ppm).

Research Gaps and Future Directions

Current literature highlights critical gaps in understanding this specific isomer:

  • Synthetic Optimization: Improved regioselectivity and yield for brominated derivatives.

  • Biological Screening: Systematic evaluation against kinase targets and microbial pathogens.

  • Computational Modeling: DFT studies to predict reactivity and tautomeric preferences.

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